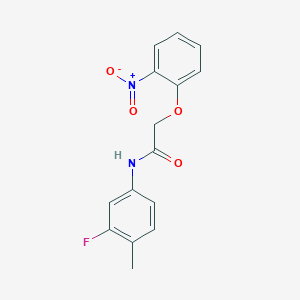
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide
描述
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FNPA belongs to the class of organic compounds known as acetamides, which are widely used in the pharmaceutical industry for their analgesic, anti-inflammatory, and antipyretic properties. The purpose of
作用机制
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. In neuroprotection studies, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to protect neuronal cells from oxidative stress and inflammation, leading to improved cell survival. In inflammation studies, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
实验室实验的优点和局限性
One of the main advantages of N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide is its potential as a multi-targeted agent, as it has been shown to have activity against various enzymes and signaling pathways involved in cancer and inflammation. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development. However, there are also some limitations to using N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models of disease. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide could be further developed as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and inflammation. Finally, the synthesis method for N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide could be optimized to improve the yield and purity of the final product.
科学研究应用
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been studied for its potential applications in various areas of medicinal chemistry, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neuronal cells from oxidative stress and inflammation. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-10-6-7-11(8-12(10)16)17-15(19)9-22-14-5-3-2-4-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVEEMGBRBHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4167073.png)

![1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4167097.png)
![4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide](/img/structure/B4167105.png)

![2-[(4-tert-butylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4167116.png)

![2-chloro-N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4167128.png)
amino]methyl}nicotinic acid](/img/structure/B4167132.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4167134.png)
![4-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4167144.png)
![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4167149.png)
![2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4167153.png)
![7-chloro-1-(2-fluorophenyl)-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4167154.png)